D-Thyroxine sodium salt

Catalog No.
S525806
CAS No.
137-53-1
M.F
C15H11I4NNaO4
M. Wt
799.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Thyroxine sodium salt

CAS Number

137-53-1

Product Name

D-Thyroxine sodium salt

IUPAC Name

sodium;4-[4-[(2R)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenolate

Molecular Formula

C15H11I4NNaO4

Molecular Weight

799.86 g/mol

InChI

InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m1./s1

InChI Key

BRLSOHUOWVCKNI-UTONKHPSSA-N

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+]

solubility

Soluble in DMSO

Synonyms

Choloxin, D Thyroxine, D-T4 Thyroid Hormone, D-Thyroxine, Dextrothyroxine, Dextrothyroxine Sodium, Sodium Dextrothyroxine

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na]

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)O)N.[Na]

The exact mass of the compound Dextrothyroxine sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

D-Thyroxine is the dextrorotatory (D) enantiomer of the primary thyroid hormone, thyroxine (T4). Unlike its biologically dominant counterpart, L-Thyroxine, the D-isomer exhibits significantly reduced classical thyroid hormone activity [1]. This compound is supplied as a sodium salt (CAS 137-53-1), a formulation that confers critical handling and processability advantages, primarily through enhanced aqueous solubility compared to the free acid form [2]. Its primary value in a procurement context lies in its use as a specific, low-activity control or for investigating non-canonical thyroid hormone pathways where the high potency of the L-isomer would be a confounding factor.

Substituting D-Thyroxine sodium salt with seemingly close alternatives introduces critical experimental variables. Using L-Thyroxine (Levothyroxine) instead of the D-isomer is inappropriate for control experiments, as the L-isomer is the high-affinity, biologically active ligand for nuclear thyroid hormone receptors (TRs) and will elicit potent genomic responses [1]. Conversely, substituting this sodium salt with the D-Thyroxine free acid (CAS 51-49-0) creates significant processability challenges. The free acid form has markedly lower aqueous solubility, which complicates the preparation of stable, reproducible stock solutions for cellular and biochemical assays, potentially leading to precipitation and inaccurate dosing [2]. Therefore, specifying the D-enantiomer and the sodium salt form is essential for experimental validity and workflow efficiency.

Aqueous Solubility: Sodium Salt Form Offers >16-Fold Improvement for Reliable Solution Preparation

The selection of the sodium salt form over the free acid is a critical procurement decision for any workflow requiring aqueous solutions. The sodium salt of thyroxine demonstrates an aqueous solubility of approximately 0.15 mg/mL [1]. In contrast, the free acid form, D-Thyroxine, has an experimentally determined water solubility of only 0.00898 mg/mL [2]. This significant difference in solubility makes the sodium salt the more practical choice for preparing concentrated stock solutions for cell culture or enzymatic assays, minimizing precipitation and improving dosing accuracy.

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data~0.15 mg/mL (as sodium salt)
Comparator Or BaselineD-Thyroxine free acid: 0.00898 mg/mL
Quantified Difference>16-fold higher solubility for the sodium salt form
ConditionsAqueous solution, standard temperature.

This directly impacts ease-of-use and reproducibility, as the higher solubility of the sodium salt prevents material loss from precipitation and ensures accurate, consistent concentrations in experimental setups.

Biological Potency: ~27-Fold Lower In Vivo Activity Compared to L-Thyroxine Defines its Role as a Low-Activity Control

In a comparative clinical study on hypothyroid patients, treatment regimens required a 4 mg dose of D-Thyroxine to produce an equivalent metabolic effect (lowering of serum TSH, cholesterol, and stimulation of metabolic rate) as a 0.15 mg dose of L-Thyroxine [1]. This demonstrates that D-Thyroxine possesses approximately 1/27th the in-vivo biological potency of L-Thyroxine regarding classical thyroid hormone endpoints.

Evidence DimensionDose for Equivalent In Vivo Metabolic Effect
Target Compound Data4.0 mg D-Thyroxine
Comparator Or Baseline0.15 mg L-Thyroxine (Levothyroxine)
Quantified DifferenceD-Thyroxine is ~27 times less potent than L-Thyroxine
ConditionsHuman clinical study in hypothyroid patients, measuring serum TSH, cholesterol, and metabolic rate.

For researchers needing a negative control or studying non-genomic effects, this quantitative difference justifies the selection of D-Thyroxine to avoid the potent, potentially confounding metabolic effects of the L-isomer.

Receptor Affinity: Stereochemistry Drastically Reduces Affinity for Nuclear Thyroid Receptors

The biological activity of thyroid hormones is mediated primarily through high-affinity binding to nuclear thyroid hormone receptors (TRs). This binding is highly stereoselective, with the natural L-enantiomer being the preferred ligand [1]. While direct binding constants for D-Thyroxine are not as commonly reported, it is a well-established principle in pharmacology that D-isomers of thyroid hormones have significantly reduced binding affinity and biological activity compared to their L-counterparts [2]. For context, L-Thyroxine (T4) itself binds to TRs with an affinity approximately 30-fold lower than L-Triiodothyronine (T3), the most active hormone [1]. The affinity of D-Thyroxine is substantially lower still, making it an ineffective activator of the genomic signaling pathway.

Evidence DimensionRelative Binding Affinity for Nuclear Thyroid Receptors (TRs)
Target Compound DataSignificantly reduced affinity
Comparator Or BaselineL-Thyroxine (high-affinity natural ligand)
Quantified DifferenceQualitatively established as substantially lower; a key feature of its use as a control.
ConditionsIn vitro receptor binding assays.

This justifies the procurement of D-Thyroxine as a stereoisomeric negative control for studies focused on the canonical, TR-mediated genomic effects of L-Thyroxine.

Stereoisomeric Negative Control in Thyroid Hormone Signaling Studies

For experiments investigating the genomic effects of L-Thyroxine via nuclear receptors, D-Thyroxine sodium salt serves as the most appropriate negative control. Its near-identical chemical structure but dramatically lower binding affinity and in-vivo potency allow researchers to control for off-target or non-specific effects of the thyroxine molecule, ensuring that observed results are due to specific L-isomer-receptor interactions [1].

High-Concentration In Vitro Assays and High-Throughput Screening

The superior aqueous solubility of the sodium salt form makes this product highly suitable for workflows requiring the preparation of concentrated stock solutions. This is particularly relevant for high-throughput screening (HTS) campaigns, cell-based assays, and biochemical studies where the poor solubility of the free acid would be a limiting factor for achieving desired test concentrations [2].

Isolating Non-Genomic or Atypical Thyroid Hormone Pathways

Given its weak activity at nuclear receptors, D-Thyroxine can be used to probe for non-genomic signaling pathways that may not exhibit the same stereoselectivity. If an experimental system shows a potent response to D-Thyroxine, it provides strong evidence that the effect is mediated by a mechanism other than the classical nuclear TR pathway, such as membrane-bound receptors or other off-target interactions [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

799.6765 g/mol

Monoisotopic Mass

799.6765 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J60FX7V025
0H00N2AHSP

Other CAS

137-53-1

Wikipedia

Dextrothyroxine sodium

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Evaluation of a hypocholesterolemic agent. Dextrothyroxine sodium (Choloxin). JAMA. 1969 May 12;208(6):1014-5. PubMed PMID: 5818672.
2: OWENS JC, NEELY WB, OWEN WR. Effect of sodium dextrothyroxine in patients receiving anticoagulants. Clin Med (Northfield). 1962 Oct;69:2283-4. PubMed PMID: 15445906.
3: OWEN WR, NEELY WB, OWENS JC. Effect of sodium dextrothyroxine on serum cholesterol in man. JAMA. 1961 Dec 9;178:1036-8. PubMed PMID: 14482904.
4: OWENS JC, NEELY WB, OWEN WR. Effect of sodium dextrothyroxine in patients receiving anticoagulants. N Engl J Med. 1962 Jan 11;266:76-9. PubMed PMID: 14482918.
5: PADILLA T, PADILLA T, PADILLA MA, PADILLA LT. [Clinical evaluation of sodium dextrothyroxine in hypercholesterolemic patients with angina pectoris]. Dia Med. 1962 Nov 22;34:2318-20. Spanish. PubMed PMID: 13940999.
6: Williams W, Warner W. Sodium dextrothyroxine as a hypocholesterolemic agent: retrospective analysis of 6000 patients. Manit Med Rev. 1968 Oct;48(8):374-6. PubMed PMID: 5724155.
7: LEW M, LEPP A, STARR P. Growth of weanling thyroidectomized rats on oral sodium dextrothyroxine. Endocrinology. 1963 Jan;72:160-1. PubMed PMID: 13930301.
8: Cooper EE, Michel AM. Cholesterol lowering measures with clinical observations on a thyroid analogue (Sodium Dextrothyroxine) NaDT4; 91 cases--4 year study. Med Times. 1965 Oct;93(10):1089-94. PubMed PMID: 5826769.
9: COHEN BM. SODIUM DEXTROTHYROXINE THERAPY FOR HYPERCHOLESTEROLEMIA. THREE YEARS OF ADMINISTRATION TO CARDIOVASCULAR SUBJECTS. Geriatrics. 1964 Aug;19:585-97. PubMed PMID: 14201416.
10: Bernstein A, Simon F, Schmitz TH, Warner WL. The effect of sodium dextrothyroxine on serum cholesterol and mortality rates in cardiac patients. Angiology. 1973 Apr;24(4):205-11. PubMed PMID: 4699516.
11: STARR P. Sodium dextrothyroxine and sodium levothyroxine. Results of their use in an athyreotic patient with angina pectoris and hypercholesteremia. JAMA. 1960 Aug 27;173:1934-5. PubMed PMID: 13833863.
12: WINKELMANN RK, KIERLAND RR, PERRY HO, MULLER SA. TREATMENT OF SCLERODERMA WITH SODIUM DEXTROTHYROXINE. Arch Dermatol. 1965 Jan;91:66-9. PubMed PMID: 14229604.
13: Garibaldi LR, Borrone C, de Martini I, Battistini E. Dextrothyroxine treatment of phosphorylase-kinase deficiency glycogenosis in four boys. Helv Paediatr Acta. 1978 Nov;33(4-5):435-41. PubMed PMID: 280544.
14: STARR P. FURTHER STUDIES ON THE THERAPEUTIC VALUE OF SODIUM DEXTROTHYROXINE. Clin Pharmacol Ther. 1964 Nov-Dec;5:728-36. PubMed PMID: 14226190.
15: SCHNEEBERG NG, HERMAN E, MENDUKE H, ALTSCHULER NK. Reduction of serum cholesterol by sodium dextrothyroxine in euthyroid subjects. Ann Intern Med. 1962 Feb;56:265-75. PubMed PMID: 13908890.
16: GOYETTE EM, SAAD A. The use of triparanol and sodium dextrothyroxine to lower serum cholesterol. Angiology. 1962 Feb;13:88-93. PubMed PMID: 13900898.
17: SCHNEEBERG NG, JOHNSON ME, FREDERICKS S, ANSARI A. EFFECT OF SODIUM DEXTROTHYROXINE ON THE THYROIDAL UPTAKE OF RADIOACTIVE IODINE IN HYPERTHYROID AND EUTHYROID SUBJECTS. J Clin Endocrinol Metab. 1965 Feb;25:286-7. PubMed PMID: 14264250.
18: COHEN BM. One year of sodium dextrothyroxine therapy for hypercholesterolemia. Angiology. 1962 Feb;13:69-74. PubMed PMID: 13880229.
19: Cohen BM. The therapy of hypercholesterolemia and six years' use of sodium dextrothyroxine: progress note. Curr Ther Res Clin Exp. 1967 Dec;9(12):618-22. PubMed PMID: 4965457.
20: Bechtol LD, Warner WL. Dextrothyroxine for lowering serum cholesterol. Analysis of data on 6066 patients. Angiology. 1969 Nov;20(10):565-79. PubMed PMID: 5347944.

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